tert-Butyl 5-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate
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Overview
Description
tert-Butyl 5-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate is a spirocyclic compound that features a unique structural motif. This compound is characterized by the presence of an iodinated methyl group and a spirocyclic framework, which makes it an interesting subject for various chemical and biological studies. The compound’s molecular formula is C12H20INO3, and it has a molecular weight of 353.20 g/mol .
Preparation Methods
The synthesis of tert-Butyl 5-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate typically involves the formation of the spirocyclic core followed by the introduction of the iodinated methyl group. One common synthetic route includes the reaction of a suitable spirocyclic precursor with iodomethane under basic conditions. The reaction conditions often involve the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Chemical Reactions Analysis
tert-Butyl 5-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodinated methyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen functionalities.
Scientific Research Applications
tert-Butyl 5-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: It may be explored for its potential pharmacological properties, including its use as a scaffold for drug development.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 5-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate is not well-documented. its reactivity is primarily influenced by the presence of the iodinated methyl group and the spirocyclic framework. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The spirocyclic structure provides rigidity and unique spatial orientation, which can influence the compound’s interaction with biological targets .
Comparison with Similar Compounds
tert-Butyl 5-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate can be compared with other spirocyclic compounds such as:
tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate:
tert-Butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate: This compound contains a sulfur atom in the spirocyclic ring, providing different chemical properties and reactivity.
The uniqueness of this compound lies in its iodinated methyl group, which offers distinct reactivity patterns and potential for diverse applications in various fields of research.
Properties
IUPAC Name |
tert-butyl 5-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20INO3/c1-11(2,3)17-10(15)14-7-12(8-14)4-5-16-9(12)6-13/h9H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGNBHZKLFYEBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCOC2CI |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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